Methyl 5-morpholino-2-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-morpholino-2-cyanobenzoate is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a morpholine ring and a cyanobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-morpholino-2-cyanobenzoate typically involves the reaction of 5-cyanobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification and cyclization to achieve the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-morpholino-2-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 5-morpholino-2-cyanobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-morpholino-2-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-morpholino-2-cyanobenzoate: shares similarities with other morpholine-containing compounds and cyanobenzoates.
2,7-Naphthyridines: These compounds also contain morpholine rings and exhibit similar biological activities.
Spiro-isoindolinone dihydroquinazolinones: These compounds have structural similarities and are studied for their biological activities.
Uniqueness: this compound is unique due to its specific combination of a morpholine ring and a cyanobenzoate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-cyano-5-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H14N2O3/c1-17-13(16)12-8-11(3-2-10(12)9-14)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3 |
InChI Key |
MSXBNEAGBLRQPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.